molecular formula C9H5Br2F3O B6336570 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone CAS No. 922734-42-7

3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone

Cat. No. B6336570
CAS RN: 922734-42-7
M. Wt: 345.94 g/mol
InChI Key: FKHFSEBNKYPYFQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone, also known as TFADA, is a synthetic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid that can be synthesized in a laboratory setting and has been used for a variety of purposes, including as a reagent for organic synthesis and as an inhibitor of enzymes. TFADA is a versatile compound and has been used in a variety of research fields, including biochemistry and physiology.

Scientific Research Applications

3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has a wide range of applications in scientific research. It has been used as a reagent for organic synthesis and as an inhibitor of enzymes. It has also been used in the study of biochemical and physiological processes, such as the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has been used in the study of receptor-ligand interactions and in the study of the mechanisms of action of drugs.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone is not fully understood. However, it is believed that 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone binds to the active site of enzymes, such as acetylcholinesterase, and inhibits their activity. Additionally, 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has been shown to interact with certain receptors, such as the muscarinic acetylcholine receptor, and to modulate their activity.
Biochemical and Physiological Effects
3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has been shown to interact with certain receptors, such as the muscarinic acetylcholine receptor, and to modulate their activity.

Advantages and Limitations for Lab Experiments

3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone has a number of advantages for use in laboratory experiments. It is a relatively stable compound and can be synthesized in a laboratory setting. Additionally, it has a wide range of applications in scientific research and can be used to study a variety of biochemical and physiological processes. However, there are also some limitations to using 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is a relatively toxic compound and should be handled with care.

Future Directions

The future directions for 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone research are numerous. One potential direction is the development of new methods for synthesizing 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone. Additionally, further research into the biochemical and physiological effects of 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone could lead to the development of new drugs or therapies. Additionally, further research into the mechanism of action of 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone could lead to the development of new inhibitors of enzymes or modulators of receptor activity. Additionally, 3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone could be used in the study of the mechanisms of action of existing drugs or in the study of the effects of environmental toxins on biochemical and physiological processes.

Synthesis Methods

3-(Trifluoromethyl)-alpha,alpha-dibromoacetophenone can be synthesized in a laboratory setting using a variety of methods. One method involves the reaction of trifluoromethyl bromide and alpha,alpha-dibromoacetophenone in the presence of a base, such as sodium hydroxide, in an organic solvent. This reaction produces a colorless, crystalline solid that can be purified using a variety of techniques, such as recrystallization.

properties

IUPAC Name

2,2-dibromo-1-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHFSEBNKYPYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10854657
Record name 2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10854657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one

CAS RN

922734-42-7
Record name 2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10854657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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